Cas no 1783387-67-6 (1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid)
1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 1783387-67-6
- EN300-19584612
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- Inchi: 1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-6-8-4-5-9(11(16)17)14-10(8)15/h4-5H,6-7H2,1-3H3,(H,16,17)
- InChI Key: FHPLXKZXEJVTJW-UHFFFAOYSA-N
- SMILES: O(C(N1C2=C(C=CC(C(=O)O)=N2)CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 264.11100700g/mol
- Monoisotopic Mass: 264.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.7Ų
1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19584612-1g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-10g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-0.05g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-0.1g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-0.25g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-0.5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-1.0g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 1g |
$1458.0 | 2023-05-25 | ||
| Enamine | EN300-19584612-2.5g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-19584612-5.0g |
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
1783387-67-6 | 5g |
$4226.0 | 2023-05-25 |
1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo2,3-bpyridine-6-carboxylic acid
1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Comprehensive Overview
1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound with the CAS number 1783387-67-6, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule consists of a pyrrolopyridine core, which is a fused bicyclic system combining a pyrrole and a pyridine ring. This core is further substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid group at the 6-position.
The pyrrolo[2,3-b]pyridine framework is a versatile scaffold that has been extensively studied due to its ability to adopt various conformations and interact with biological targets. The presence of the Boc group at the 1-position plays a crucial role in modulating the electronic properties of the molecule. This substituent not only enhances the stability of the compound but also serves as a potential site for further functionalization in medicinal chemistry. The carboxylic acid group at the 6-position adds to the molecule's versatility by providing an acidic moiety that can participate in hydrogen bonding interactions with biological macromolecules.
Recent studies have highlighted the importance of pyrrolopyridine derivatives in targeting various biological pathways. For instance, researchers have explored the ability of these compounds to modulate ion channels, G-protein coupled receptors (GPCRs), and other therapeutic targets. The tert-butoxycarbonyl group has been shown to influence the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME). This makes 1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid a promising candidate for further optimization in drug design.
In terms of synthesis, this compound can be prepared through a variety of methods, including Suzuki coupling reactions and Stille cross-couplings. These methods allow for precise control over the substitution pattern on the pyrrolopyridine core. The use of protecting groups like Boc has become standard practice in organic synthesis to prevent unwanted side reactions during complex multi-step syntheses.
The carboxylic acid group at position 6 is particularly interesting for medicinal chemists as it can be readily converted into other functional groups such as esters or amides. This flexibility enables researchers to explore different bioisosteres and improve upon pharmacokinetic profiles. For example, converting the carboxylic acid into an ester could enhance oral bioavailability by improving lipophilicity while maintaining biological activity.
Recent advancements in computational chemistry have also provided valuable insights into the structure-activity relationships (SAR) of this compound class. Molecular docking studies have revealed that 1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can bind effectively to certain protein targets due to its planar aromatic system and polar substituents. These findings underscore its potential as a lead compound in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders.
In conclusion, 1-(tert-butoxy)carbonyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid represents an exciting area of research with diverse applications in organic synthesis and pharmacology. Its unique structural features and functional groups make it an ideal candidate for further exploration in both academic and industrial settings.
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